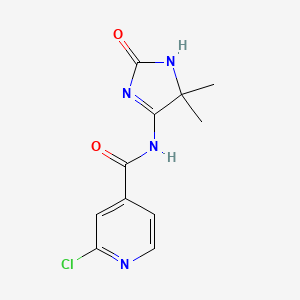
2-chloro-N-(5,5-dimethyl-2-oxo-2,5-dihydro-1H-imidazol-4-yl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(5,5-dimethyl-2-oxo-2,5-dihydro-1H-imidazol-4-yl)pyridine-4-carboxamide is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds with a five-membered ring structure containing two nitrogen atoms at non-adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(5,5-dimethyl-2-oxo-2,5-dihydro-1H-imidazol-4-yl)pyridine-4-carboxamide typically involves the following steps:
Formation of the Imidazole Core: The imidazole ring can be synthesized through the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Pyridine Group: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the imidazole core.
Chlorination and Carboxamide Formation: The chloro group is introduced via a halogenation reaction, followed by the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of reagents, solvents, and reaction conditions is optimized to achieve high yields and purity. Purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine-N-oxide.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Pyridine-N-oxide: Formed through the oxidation of the pyridine ring.
Imidazoline Derivatives: Formed through the reduction of the imidazole ring.
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in the substitution reaction.
Applications De Recherche Scientifique
This compound has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-Chloro-N-(2-oxo-2,5-dihydro-1H-imidazol-4-yl)pyridine-4-carboxamide: Similar structure but lacks the dimethyl group.
2-Chloro-N-(5-methyl-2-oxo-2,5-dihydro-1H-imidazol-4-yl)pyridine-4-carboxamide: Similar structure but with a single methyl group instead of two.
2-Chloro-N-(2-oxo-1H-imidazol-4-yl)pyridine-4-carboxamide: Similar structure but with a simpler imidazole ring.
Uniqueness: The presence of the dimethyl group in the imidazole ring of 2-chloro-N-(5,5-dimethyl-2-oxo-2,5-dihydro-1H-imidazol-4-yl)pyridine-4-carboxamide contributes to its unique chemical properties, such as increased stability and altered reactivity compared to its similar counterparts.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
Propriétés
IUPAC Name |
2-chloro-N-(5,5-dimethyl-2-oxo-1H-imidazol-4-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2/c1-11(2)9(15-10(18)16-11)14-8(17)6-3-4-13-7(12)5-6/h3-5H,1-2H3,(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAURLYMERXLJCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=NC(=O)N1)NC(=O)C2=CC(=NC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-ethoxy-2-nitrophenyl)-2-[4-(N-methyl4-methylbenzenesulfonamido)phenoxy]acetamide](/img/structure/B2744342.png)
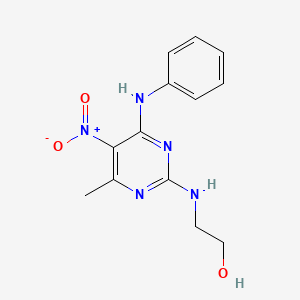
![rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid, trans](/img/structure/B2744347.png)
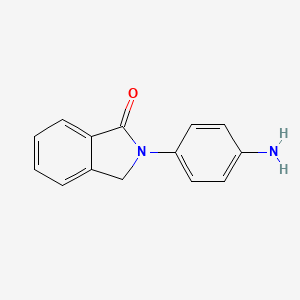
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,4-dimethoxybenzamide](/img/structure/B2744349.png)
![6-Cyclopropyl-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2744350.png)
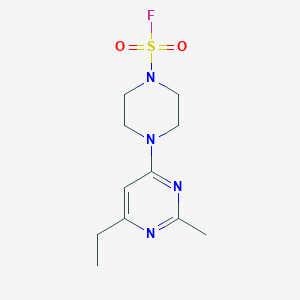
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2744354.png)
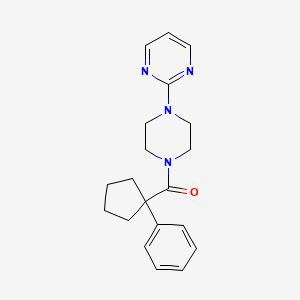
![Methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride](/img/structure/B2744357.png)
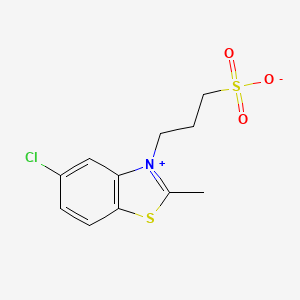
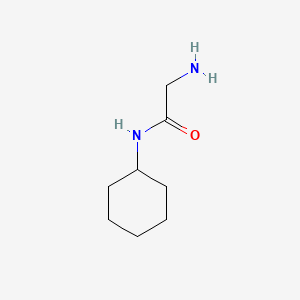
![2-Amino-2-(3-propyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2744363.png)
![N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2744364.png)
